molecular formula C28H26N2O10S2 B606804 CPUY192018

CPUY192018

Cat. No.: B606804
M. Wt: 614.6 g/mol
InChI Key: KWSIQJUNYMMCTB-UHFFFAOYSA-N
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Preparation Methods

The preparation of CPUY192018 involves medicinal chemistry methods aimed at optimizing solubility and physicochemical properties. The synthetic route includes the use of specific reagents and conditions to achieve the desired molecular structure. Industrial production methods focus on scaling up the synthesis while maintaining the compound’s efficacy and purity .

Chemical Reactions Analysis

CPUY192018 undergoes various chemical reactions, including:

Mechanism of Action

CPUY192018 exerts its effects by inhibiting the Keap1-Nrf2 protein-protein interaction. This inhibition leads to the activation of the Nrf2 pathway, which enhances the transcription of antioxidant and detoxification genes. The molecular targets include the Keap1 protein and the Nrf2 transcription factor, which play a pivotal role in cellular defense mechanisms .

Comparison with Similar Compounds

CPUY192018 is compared with other Keap1-Nrf2 protein-protein interaction inhibitors. Similar compounds include:

Properties

Molecular Formula

C28H26N2O10S2

Molecular Weight

614.6 g/mol

IUPAC Name

2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C28H26N2O10S2/c1-39-19-7-11-21(12-8-19)41(35,36)29(17-27(31)32)25-15-16-26(24-6-4-3-5-23(24)25)30(18-28(33)34)42(37,38)22-13-9-20(40-2)10-14-22/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34)

InChI Key

KWSIQJUNYMMCTB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPUY192018 Disodium;  CPUY192018-disodium;  CPUY192018disodium;  CPUY192018 Na2;  CPUY192018;  CPUY-192018;  CPUY 192018

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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